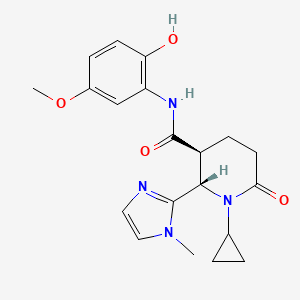![molecular formula C10H15N3O2 B7338407 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7338407.png)
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide is an organic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound may act as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα) and PPAR delta (PPARδ) subtypes. These receptors are involved in the regulation of lipid metabolism and inflammation, and their activation has been shown to have beneficial effects in various disease conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, this compound has been found to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide in lab experiments is its relatively low toxicity and high specificity for PPARα and PPARδ receptors. This makes it a useful tool for studying the role of these receptors in various disease conditions. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide. Some of the potential areas of investigation include:
1. Further elucidation of the mechanism of action of this compound, including its interactions with other signaling pathways and cellular targets.
2. Evaluation of the efficacy of this compound in human clinical trials for the treatment of various disease conditions, including type 2 diabetes, inflammation, and neurodegenerative disorders.
3. Development of novel analogs of this compound with improved pharmacokinetic properties and therapeutic potential.
4. Investigation of the role of PPARα and PPARδ receptors in various disease conditions, including cancer, cardiovascular disease, and metabolic disorders.
In conclusion, this compound is an organic compound with promising potential as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs may lead to the development of new treatments for various disease conditions.
Synthesis Methods
The synthesis of 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with (3R)-hydroxymethyltetrahydrofuran in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable amine such as methylamine to obtain the final product.
Scientific Research Applications
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various disease conditions. Some of the notable research applications of this compound are discussed below.
Properties
IUPAC Name |
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-9(13(2)12-7)10(14)11-8-3-4-15-6-8/h5,8H,3-4,6H2,1-2H3,(H,11,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEACIYGQDAEOMR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(=O)N[C@@H]2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338327.png)
![(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol](/img/structure/B7338344.png)
![N-[[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338356.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone](/img/structure/B7338360.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B7338373.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7338376.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338384.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-phenylmethoxypyrazin-2-yl)methanone](/img/structure/B7338390.png)
![1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7338393.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide](/img/structure/B7338401.png)
![1-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7338418.png)
![3-[2-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7338420.png)
![2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid](/img/structure/B7338430.png)
